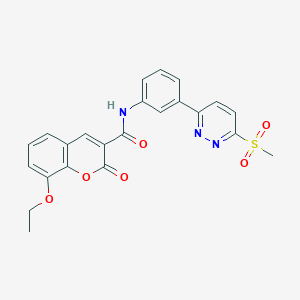

![molecular formula C20H22N4O7S B2887291 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 868982-45-0](/img/structure/B2887291.png)

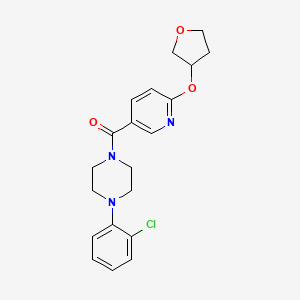

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several functional groups, including an oxazolidine ring, a benzo[b][1,4]dioxin ring, a sulfonyl group, and an oxalamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and could be determined through various experimental techniques .科学的研究の応用

Enzyme Inhibition Studies

Research indicates the effectiveness of derivatives similar to N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide in inhibiting certain enzymes. For instance, isatin 1,2,3-triazoles, sharing structural similarities, have been evaluated as potent inhibitors against caspase-3, demonstrating competitive inhibitory mechanisms (Yang Jiang & Trond Vidar Hansen, 2011).

Catalytic Applications in Organic Synthesis

N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO), a compound with structural relations to the molecule of interest, has been identified as an efficient promoter for Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This discovery highlights its role in facilitating diverse N-arylation products under mild conditions, expanding its utility in synthetic chemistry (Subhajit Bhunia, Subhadip De, & D. Ma, 2022).

Antibacterial Activity

Compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl motif, as seen in the structure of interest, have been synthesized and evaluated for their antibacterial properties. A study aimed at investigating the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety revealed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, suggesting a promising avenue for the development of new antibacterial agents (M. Abbasi et al., 2016).

Antimalarial and Antiviral Activities

Theoretical and experimental investigations into sulfonamide derivatives, incorporating benzo[d]oxazin and pyridinyl motifs, have explored their potential as antimalarial agents and their utility in COVID-19 drug discovery. These studies include computational calculations and molecular docking, indicating significant antimalarial activity and promising results against SARS-CoV-2, highlighting the broader applicability of such compounds in addressing global health challenges (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O7S/c25-19(22-12-14-3-1-2-6-21-14)20(26)23-13-18-24(7-8-31-18)32(27,28)15-4-5-16-17(11-15)30-10-9-29-16/h1-6,11,18H,7-10,12-13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNXSZRARHUNTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B2887213.png)

![Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2887214.png)

![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2887218.png)

![N-cyclopentyl-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2887225.png)

![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B2887226.png)

![N-(4-methylbenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887229.png)

![1-[4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887231.png)